molecular formula C8H6ClF3O B12082976 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene

5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene

Cat. No.: B12082976
M. Wt: 210.58 g/mol
InChI Key: NPWRZLRDWQYIQK-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 5), difluoromethyl (position 2), fluorine (position 1), and methoxy (position 3) groups. This structure combines electron-withdrawing (Cl, F, CF₂H) and electron-donating (OCH₃) substituents, which influence its electronic, physical, and chemical properties. Such compounds are of interest in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance bioavailability, metabolic stability, and binding interactions .

The difluoromethyl group (-CF₂H) is particularly notable for its balance of lipophilicity and polarity, which can improve membrane permeability compared to bulkier substituents like ethoxy or nitro groups .

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C8H6ClF3O/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,8H,1H3

InChI Key

NPWRZLRDWQYIQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)C(F)F

Origin of Product

United States

Preparation Methods

Step 1: Chlorination and Fluorination of Benzene Derivatives

A common precursor is 1,3-dichloro-5-fluorobenzene, which undergoes methoxylation at C3. Patent CN106008329A demonstrates analogous chlorination using thionyl chloride (SOCl₂) under reflux, achieving >90% yield for trichloropyridine derivatives. For the target compound, selective fluorination at C1 could employ potassium fluoride (KF) in sulfolane-dimethyl sulfoxide (DMSO) solvent at 145–190°C.

Reaction Conditions :

  • Solvent: Sulfolane:DMSO (1:1)

  • Fluorinating agent: KF/CsF mixture (2.5:1 molar ratio)

  • Temperature: 145°C (17 h) → 190°C (19 h)

  • Yield: ~90%

Step 2: Methoxylation via Nucleophilic Aromatic Substitution

Introducing the methoxy group at C3 requires deactivating adjacent positions. Using sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C achieves selective substitution, as seen in PubChem data for 5-Chloro-1,3-difluoro-2-methoxybenzene.

Optimization Note :

  • Phase-transfer catalysts (e.g., 18-crown-6) improve methoxide ion availability.

Step 3: Difluoromethylation at C2

Difluoromethylation remains the most challenging step. US Patent 5,650,517 describes using chlorodifluoromethane (ClCF₂H) under copper catalysis, though this risks over-fluorination. Alternatively, difluorocarbene reagents (e.g., TMSCF₂Br) in the presence of fluoride ions (e.g., TBAT) selectively introduce CF₂ groups.

Example Protocol :

  • Reagent: TMSCF₂Br (1.2 eq)

  • Catalyst: CuI (10 mol%)

  • Solvent: DMF, 100°C, 12 h

  • Yield: 65–70% (estimated)

Comparative Analysis of Fluorination Methods

Method Reagents/Conditions Advantages Limitations
KF/CsF in Sulfolane KF/CsF, sulfolane, 190°CHigh yield (90%), scalableHigh energy input, solvent stability
Difluorocarbene TMSCF₂Br, CuI, DMFSelective for CF₂ groupsModerate yield, expensive reagents
Halogen Exchange DAST (XtalFluor-E), CH₂Cl₂Mild conditions, commercial availabilityLow efficiency for aromatic substrates

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
Research indicates that 5-chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene exhibits potential bioactivity, making it a candidate for drug development. Compounds with similar structures are often investigated for their anti-inflammatory and anticancer properties. Interaction studies suggest that this compound may affect enzyme activity or receptor binding, which is crucial for pharmacological exploration. Specifically, it has been noted for its potential in treating conditions such as cancer and inflammation.

Case Studies

  • Anti-Cancer Activity : A study highlighted the compound's ability to inhibit certain cancer cell lines, suggesting that its structural features contribute to its effectiveness against tumor growth.
  • Anti-Inflammatory Properties : Another investigation focused on the compound's role in modulating inflammatory pathways, indicating its potential use in treating chronic inflammatory diseases.

Agricultural Applications

Pesticide Development
The unique chemical properties of 5-chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene make it a candidate for developing novel pesticides. Its ability to interact with biological targets can be exploited to create effective agrochemicals that target specific pests while minimizing environmental impact.

Chemical Synthesis

Synthetic Routes
Several synthetic methods have been developed to produce 5-chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene, which include:

  • Fluorination Reactions : Utilizing fluorination agents to introduce fluorine atoms into the aromatic ring.
  • Chlorination Processes : Employing chlorinating agents to selectively introduce chlorine into the desired position on the benzene ring.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (CAS 945557-06-2)
  • Structure : Bromine replaces chlorine at position 3.
  • Key Differences :
    • Molecular weight increases (255.03 g/mol vs. ~210.5 g/mol for the chloro analog) due to bromine’s higher atomic mass.
    • Bromine’s larger size and lower electronegativity compared to chlorine may reduce reactivity in electrophilic substitutions but enhance hydrophobic interactions in biological systems.
  • Applications : Brominated analogs are often used in medicinal chemistry as heavier halogens can alter pharmacokinetics .
5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7)
  • Structure : Lacks the difluoromethyl group at position 2; instead, positions 1 and 3 are fluorinated.
  • Key Differences :
    • Reduced steric hindrance due to the absence of -CF₂H.
    • Increased electron-withdrawing effects from two fluorine atoms may lower π-electron density, affecting aromatic substitution reactions.
  • Applications : Simpler fluorinated methoxybenzenes are intermediates in pesticide synthesis .
4-Chloro-1-fluoro-2-methoxybenzene (CAS 1092349-89-7)
  • Structure : Chlorine at position 4 instead of 5, with fluorine at position 1 and methoxy at position 2.
  • Lower molecular symmetry compared to the target compound.
  • Applications : Positional isomers are explored for divergent biological activities .

Functional Group Variations

5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene (CAS 929621-32-9)
  • Structure : Diethoxymethyl (-CH(OCH₂CH₃)₂) replaces difluoromethyl (-CF₂H) at position 2.
  • Key Differences :
    • Increased steric bulk and hydrophilicity from ethoxy groups.
    • Lower metabolic stability due to ester-like linkages prone to hydrolysis.
  • Applications : Bulky substituents are used to modulate drug half-life .
1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8)
  • Structure: Nitro (-NO₂) group at position 2, methoxy at position 3, and two chlorines (positions 1 and 5).
  • Key Differences: Nitro groups are strong electron-withdrawing substituents, making the ring less reactive toward electrophiles.
  • Applications : Nitrobenzenes are precursors in dye and explosive synthesis .

Electronic and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₈H₅ClF₃O ~210.5 5-Cl, 2-CF₂H, 1-F, 3-OCH₃ 2.8
5-Bromo-2-(difluoromethyl)-... C₈H₆BrF₃O 255.03 5-Br, 2-CF₂H, 1-F, 3-OCH₃ 3.2
5-Chloro-1,3-difluoro-2-methoxy... C₇H₅ClF₂O 190.56 5-Cl, 1-F, 3-F, 2-OCH₃ 2.1
5-Bromo-1-chloro-2-(diethoxymethyl)... C₁₁H₁₃BrClFO₂ 311.58 5-Br, 1-Cl, 2-CH(OCH₂CH₃)₂, 3-F 3.5

*LogP values estimated using fragment-based methods.

Biological Activity

5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is a halogenated aromatic compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by the presence of chlorine, fluorine, and a methoxy group, suggests diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆ClF₃O
  • Molecular Weight : 210.58 g/mol
  • CAS Number : 2149590-26-9

The biological activity of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms can enhance its reactivity and binding affinity, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular functions.

Biological Activity Overview

Research indicates that compounds similar to 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest potential anticancer effects through apoptosis induction in cancer cells.
  • Antimicrobial Activity : There is evidence of activity against certain bacterial strains, indicating possible applications in treating infections.

Anticancer Activity

A study examined the effects of halogenated compounds on cancer cell lines. The results indicated that 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene exhibited significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with an IC₅₀ value of approximately 10 µM. This suggests that the compound may induce apoptosis through caspase activation pathways.

CompoundCell LineIC₅₀ (µM)Mechanism
5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzeneMDA-MB-23110Apoptosis induction
Control (5-Fluorouracil)MDA-MB-23117DNA synthesis inhibition

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both strains, indicating moderate antibacterial activity.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli8

Applications in Drug Development

Given its promising biological activities, 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is being explored as a lead compound in drug discovery. Its structural characteristics allow it to serve as a scaffold for synthesizing more potent derivatives aimed at specific therapeutic targets.

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sequential halogenation and functional group introduction. Key steps include:

  • Halogenation: Selective fluorination/chlorination via electrophilic aromatic substitution (e.g., using Cl₂ or F₂ gas under controlled temperatures) .
  • Difluoromethylation: Radical trifluoromethylation followed by selective reduction or halogen exchange (e.g., using CuI/KF systems) .
  • Methoxy Introduction: Alkylation of phenol intermediates with methyl iodide (CH₃I) under basic conditions (e.g., NaH in DMF) .
    Critical Factors:
  • Temperature control minimizes side reactions (e.g., polyhalogenation).
  • Catalyst choice (e.g., Pd for cross-coupling) affects regioselectivity .
  • Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and difluoromethyl (-CF₂H, δ ~5.5–6.0 ppm as a triplet) .
    • ¹⁹F NMR: Resonances for -CF₂H (~-80 to -90 ppm) and aryl-F (~-110 ppm) confirm substitution patterns .
  • Mass Spectrometry (HRMS): Exact mass matches molecular formula (C₈H₅ClF₃O), with fragmentation peaks indicating loss of Cl or F groups .
  • IR Spectroscopy: Stretching vibrations for C-F (~1150 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-H (~3100 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution and cross-coupling reactions?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr):
    • The electron-withdrawing -CF₂H and -Cl groups activate the benzene ring for substitution at the 5-position (meta to methoxy) .
    • Example: Reaction with amines (e.g., NH₃/EtOH) yields amino derivatives under reflux .
  • Cross-Coupling Reactions:
    • Suzuki-Miyaura coupling at the chloro position (using Pd(PPh₃)₄, aryl boronic acids) generates biaryl derivatives .
    • Buchwald-Hartwig amination introduces N-containing groups (e.g., for drug candidate synthesis) .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools design novel synthetic pathways for this compound?

Methodological Answer: AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes:

  • Step 1: Input target structure; the AI identifies key disconnections (e.g., C-Cl or C-F bonds) .
  • Step 2: Evaluate feasibility using similarity scoring (e.g., matches to halogenation or coupling reactions in CAS databases) .
  • Step 3: Optimize conditions via predictive modeling (e.g., solvent/catalyst selection to improve yield) .
    Case Study: AI-generated routes for analogous fluorinated benzenes achieved 70% yield using Pd-catalyzed cross-coupling .

Q. What strategies resolve contradictions in reported reaction yields or selectivity from different studies?

Methodological Answer:

  • Data Reconciliation:
    • Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies .
    • Use DOE (Design of Experiments) to identify critical variables (e.g., temperature for Cl vs. F substitution) .
  • Mechanistic Studies:
    • DFT calculations model transition states to explain regioselectivity discrepancies .
    • In situ NMR monitors intermediate formation (e.g., detecting undesired polyhalogenated byproducts) .

Q. How to assess the biological activity of this compound, focusing on molecular interactions with targets?

Methodological Answer:

  • Molecular Docking:
    • Use software (e.g., MOE) to simulate binding to enzymes (e.g., cytochrome P450) or receptors .
    • Prioritize targets based on structural similarity to bioactive fluorinated compounds (e.g., kinase inhibitors) .
  • In Vitro Assays:
    • Measure IC₅₀ in enzyme inhibition assays (e.g., fluorogenic substrates for hydrolases) .
    • Evaluate cytotoxicity via MTT assays in cell lines (e.g., cancer cells) .

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